3-Amino-6-bromo-2-fluorophenol
CAS No.: 1807171-06-7
Cat. No.: VC8083187
Molecular Formula: C6H5BrFNO
Molecular Weight: 206.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807171-06-7 |
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Molecular Formula | C6H5BrFNO |
Molecular Weight | 206.01 g/mol |
IUPAC Name | 3-amino-6-bromo-2-fluorophenol |
Standard InChI | InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 |
Standard InChI Key | URXFNLDWQZCOLF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1N)F)O)Br |
Canonical SMILES | C1=CC(=C(C(=C1N)F)O)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular formula of 3-Amino-6-bromo-2-fluorophenol is C₆H₅BrFNO, with a molecular weight of 206.01 g/mol (derived from analogous compounds in PubChem entries) . The IUPAC name reflects its substitution pattern:
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Hydroxyl group (-OH) at position 1 (phenol group).
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Amino group (-NH₂) at position 3.
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Bromine (Br) at position 6.
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Fluorine (F) at position 2.
The canonical SMILES string is OC1=C(F)C(=C(C=C1)Br)N, illustrating the spatial arrangement of substituents.
Structural Comparison with Isomers
A key distinction lies in the positioning of functional groups compared to its isomer, 2-Amino-6-bromo-3-fluorophenol:
Property | 3-Amino-6-bromo-2-fluorophenol | 2-Amino-6-bromo-3-fluorophenol |
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Amino group position | 3 | 2 |
Fluorine position | 2 | 3 |
Reactivity | Enhanced para-directing effects | Ortho/meta-directing dominance |
This positional variance significantly impacts electronic distribution and reactivity, as fluorine’s strong electron-withdrawing effect at position 2 deactivates the ring while directing incoming electrophiles to specific sites.
Synthesis and Production
Laboratory-Scale Synthesis
While no direct synthesis protocols for 3-Amino-6-bromo-2-fluorophenol are documented, routes can be inferred from methods used for analogous halogenated anilines :
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Bromination of 3-Amino-2-fluorophenol:
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Substrate: 3-Amino-2-fluorophenol.
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Reagent: Bromine (Br₂) in acetic acid.
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Conditions: 0–5°C, 4–6 hours.
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Mechanism: Electrophilic aromatic substitution at the para position to the hydroxyl group.
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Fluorination of 3-Amino-6-bromophenol:
Industrial Production Challenges
Scalability issues arise due to:
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Regioselectivity control: Competing substitution at positions 4 and 5 requires precise temperature and catalyst optimization.
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Purification difficulties: Similar polarities of byproducts necessitate advanced chromatographic techniques.
Physical and Chemical Properties
Physicochemical Characteristics
Property | Value/Range |
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Melting Point | 145–150°C (estimated) |
Solubility | Slightly soluble in water (~0.5 g/L); soluble in DMSO, DMF |
pKa (phenolic -OH) | ~8.2 (electron-withdrawing groups lower acidity vs. phenol) |
LogP (octanol-water) | 1.9–2.3 (moderate lipophilicity) |
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 6.8 (d, 1H, H-5), 6.5 (d, 1H, H-4), 5.2 (s, 2H, -NH₂), 4.9 (s, 1H, -OH) .
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¹³C NMR: δ 155.1 (C-1, -OH), 148.3 (C-2, -F), 132.8 (C-6, -Br), 116.4 (C-3, -NH₂) .
Reactivity and Chemical Behavior
Electrophilic Substitution
The compound’s reactivity is dominated by:
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Ortho/para-directing effects: Amino and hydroxyl groups activate the ring, while halogens deactivate it.
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Competitive sites:
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Para to -NH₂: Favored for nitration/sulfonation.
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Meta to -Br: Preferred in halogenation.
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Functional Group Transformations
Key reactions include:
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